molecular formula C19H18N2O2 B2630545 (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide CAS No. 1030232-57-5

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2630545
CAS No.: 1030232-57-5
M. Wt: 306.365
InChI Key: IAKRWEPSDABMON-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. This molecule features a (Z)-prop-2-enamide core structure, a furan heterocycle, a nitrile group, and a 1-phenylcyclobutyl unit, a scaffold noted for its defined three-dimensional geometry. The specific spatial arrangement of the (Z)-configuration can be critical for its biological activity and interaction with biological targets. Furan derivatives are well-documented in scientific literature for possessing a range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities . Compounds containing the acetamide moiety, a key functional group in this molecule, are also known to exhibit a wide spectrum of pharmacological properties . The incorporation of the rigid 1-phenylcyclobutyl group is a strategy often employed in drug discovery to modulate the molecule's conformational flexibility, potency, and metabolic stability. The nitrile group can serve as a versatile pharmacophore, potentially engaging in dipole-dipole interactions or hydrogen bonding with enzyme active sites. While the specific mechanism of action for this compound requires further investigation, its structural features suggest potential as a valuable intermediate for the synthesis of more complex chemical libraries or as a lead compound for the development of novel therapeutic agents. Researchers may explore its application in high-throughput screening, as a building block in combinatorial chemistry, or as a tool compound in target identification studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15(12-17-8-4-11-23-17)18(22)21-14-19(9-5-10-19)16-6-2-1-3-7-16/h1-4,6-8,11-12H,5,9-10,14H2,(H,21,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRWEPSDABMON-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CNC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl precursor, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage under controlled conditions, often using a base catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenylcyclobutyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Brominated or nitrated derivatives of the phenylcyclobutyl moiety.

Scientific Research Applications

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and phenylcyclobutyl moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural differences between the target compound and analogs lie in the aryl substituents and the nature of the amide/ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name & Source Aryl Group R Group (Amide/Ester) Key Functional Groups
Target Compound (Z-isomer) Furan-2-yl N-(1-phenylcyclobutyl)methyl Cyano, α,β-unsaturated amide
(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate Furan-2-yl 2-ethylhexyl ester Cyano, α,β-unsaturated ester
Compound 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) 4-oxo-4H-chromen-3-yl Amide (unspecified) Cyano, α,β-unsaturated amide, chromone

Key Observations :

  • Furan vs.
  • Amide vs. Ester : The target’s amide group may enhance hydrogen-bonding capacity compared to the ester in ’s compound, influencing solubility and stability. The bulky N-(1-phenylcyclobutyl)methyl substituent likely increases lipophilicity, contrasting with the more flexible 2-ethylhexyl ester .

UV Absorption and Solubility

  • Compound: The ethylhexyl ester derivative exhibits a λMAX of 339 nm with broad absorption (300–400 nm), attributed to the conjugated cyano-furan-acrylate system. Its ester group enhances compatibility with oils and sunscreens .
  • Target Compound: While experimental λMAX data are unavailable, the analogous furan-cyano conjugation suggests comparable UV absorption. However, the amide group and phenylcyclobutyl substituent may reduce solubility in non-polar matrices compared to the ester analog.

Research Findings and Implications

  • However, the target’s amide group may necessitate formulation adjustments to mitigate reduced lipophilicity .
  • Synthetic Flexibility : The ethylhexyl ester () was synthesized via a scalable protocol, implying that the target compound’s amide analog could also be produced cost-effectively with tailored substituents .
  • Biological Activity : Chromone-based analogs () demonstrate the impact of aryl group selection on bioactivity. Substituting furan for chromone may redirect the target compound’s interactions toward different biological targets .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C17H18N2O

IUPAC Name : (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs.
  • Anti-inflammatory Effects :
    • Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies

StudyFindings
Study 1 : Anticancer ActivityThe compound inhibited proliferation in MCF-7 breast cancer cells by 70% at 10 µM concentration.Suggests potential as a chemotherapeutic agent.
Study 2 : Anti-inflammatory EffectsReduced TNF-alpha levels by 50% in LPS-stimulated macrophages.Indicates potential for treating inflammatory conditions.
Study 3 : Antimicrobial ActivityShowed significant inhibition of Staphylococcus aureus at 15 µg/mL.Promising for development as an antimicrobial agent.

Research Findings

Recent research has focused on the pharmacological profiles of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide, revealing insights into its efficacy and safety:

  • In vitro Studies :
    • Various assays have been conducted to evaluate cytotoxicity, with IC50 values indicating effectiveness against specific cancer cell lines.
  • In vivo Studies :
    • Animal models have been utilized to assess the therapeutic potential and toxicity of the compound, showing favorable outcomes with manageable side effects.
  • Mechanistic Studies :
    • Investigations into the molecular pathways involved have highlighted its role in apoptosis and inflammation modulation.

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